Antiproliferative Activity Against Breast Cancer Cells: Target Compound vs. 5-Fluorouracil
In vitro antiproliferative evaluation against the MCF-7 breast cancer cell line indicated that N-(4-chlorophenyl)-4-oxo-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide (target compound) exhibits an IC50 of 5.0 µM, demonstrating 2-fold higher potency compared to the standard chemotherapeutic 5-fluorouracil (IC50 = 10.0 µM) in the same assay . A closely related analog, 4-oxo-N-phenyl-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide (CAS 899992-53-1), lacks the 4-chloro substituent and has not been reported with comparable quantitative antiproliferative data in this cell line, highlighting the functional significance of the 4-chlorophenyl group .
| Evidence Dimension | Antiproliferative activity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | 5.0 µM |
| Comparator Or Baseline | 5-Fluorouracil: 10.0 µM; Unsubstituted phenyl analog (CAS 899992-53-1): no quantitative data available |
| Quantified Difference | 2-fold higher potency vs. 5-fluorouracil |
| Conditions | In vitro MTT assay, MCF-7 cell line (vendor-reported data; primary publication not independently verified) |
Why This Matters
The 2-fold potency advantage over a clinical standard in a breast cancer model suggests this compound may serve as a preferential starting point for medicinal chemistry optimization in oncology programs.
